molecular formula C22H22F3N5O2S B11401474 6-(4-methoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11401474
M. Wt: 477.5 g/mol
InChI Key: OHAUUJKHBITGFA-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones in the presence of a catalyst such as piperidine . The reaction is typically carried out in refluxing ethanol for several hours to yield the desired triazolothiadiazine derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown promise as an anticancer agent, antimicrobial agent, and enzyme inhibitor . Its ability to interact with specific molecular targets makes it a potential candidate for drug development. Additionally, it has applications in the industry as a component in the formulation of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions occur through the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target proteins. The compound’s ability to donate and accept hydrogen bonds enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 6-(4-methoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings. The unique substitution pattern of this compound, including the presence of a methoxyphenyl and trifluoromethyl group, contributes to its distinct pharmacological profile and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C22H22F3N5O2S

Molecular Weight

477.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H22F3N5O2S/c1-3-6-17-27-28-21-30(17)29-18(13-9-11-14(32-2)12-10-13)19(33-21)20(31)26-16-8-5-4-7-15(16)22(23,24)25/h4-5,7-12,18-19,29H,3,6H2,1-2H3,(H,26,31)

InChI Key

OHAUUJKHBITGFA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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